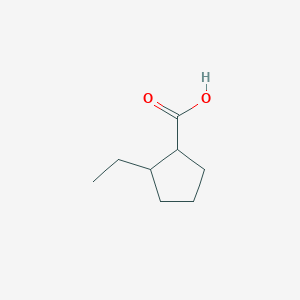

2-Ethylcyclopentane-1-carboxylic acid

Descripción general

Descripción

2-Ethylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2. It is a carboxylic acid derivative of cyclopentane, where an ethyl group is attached to the second carbon of the cyclopentane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Ethylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the carboxylation of a Grignard reagent. The Grignard reagent, prepared from 2-ethylcyclopentyl bromide and magnesium, reacts with carbon dioxide to form the carboxylic acid. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.

Another method involves the oxidation of 2-ethylcyclopentanol. This reaction can be performed using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The oxidation process converts the alcohol group to a carboxylic acid group.

Industrial Production Methods

In an industrial setting, this compound can be produced through the hydrolysis of nitriles. The nitrile precursor, 2-ethylcyclopentanenitrile, is hydrolyzed using acidic or basic conditions to yield the carboxylic acid. This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form dicarboxylic acids under strong oxidizing conditions.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol, 2-ethylcyclopentanol.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents.

Major Products

Oxidation: Dicarboxylic acids.

Reduction: 2-Ethylcyclopentanol.

Substitution: Esters, amides, and other carboxylic acid derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 2-ethylcyclopentane-1-carboxylic acid serves as a key building block for synthesizing more complex molecules. Its reactivity allows it to participate in various organic synthesis reactions, making it valuable for developing new compounds.

Biology

Research into the biological activities of this compound has revealed potential interactions with biomolecules. Studies suggest that it may exhibit anti-inflammatory properties by reducing nitric oxide levels in macrophage cultures.

Medicine

The compound is being investigated for its therapeutic potential, particularly as a precursor in drug development. Its structural characteristics may influence pharmacological properties, making it a candidate for further exploration in medicinal chemistry.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and polymers. Its unique properties contribute to the formulation of various products across different sectors.

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various carboxylic acids using DPPH radical scavenging assays. Although specific data for this compound was not available, related compounds demonstrated significant scavenging activity with IC50 values ranging from 0.5 to 17 µmol/L.

Case Study 2: Antimicrobial Efficacy

In comparative studies on the antimicrobial properties of fatty acids, similar compounds inhibited bacterial growth at concentrations between 0.5% and 5%. This suggests that this compound may possess comparable antimicrobial effects.

Mecanismo De Acción

The mechanism of action of 2-ethylcyclopentane-1-carboxylic acid depends on its specific application. In general, the carboxylic acid group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparación Con Compuestos Similares

2-Ethylcyclopentane-1-carboxylic acid can be compared with other cyclopentane carboxylic acids, such as:

Cyclopentane-1-carboxylic acid: Lacks the ethyl group, resulting in different chemical and physical properties.

2-Methylcyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.

The presence of the ethyl group in this compound imparts unique properties, such as increased hydrophobicity and altered reactivity, making it distinct from its analogs.

Actividad Biológica

2-Ethylcyclopentane-1-carboxylic acid (C8H14O2) is a carboxylic acid derivative with potential biological activities that have been explored in various research contexts. This compound is notable for its unique structural features, which influence its reactivity and interactions with biological systems. Here, we will delve into its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentane ring substituted with an ethyl group and a carboxylic acid functional group. The presence of these substituents affects its solubility, reactivity, and biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.19 g/mol |

| Functional Groups | Carboxylic acid |

| Solubility | Soluble in organic solvents |

1. Antioxidant Activity

Research has indicated that carboxylic acids can exhibit significant antioxidant properties. The ability of this compound to scavenge free radicals was assessed using various assays. For instance, studies have shown that compounds with similar structures can effectively reduce oxidative stress markers in vitro.

- Case Study : A comparative analysis of various carboxylic acids demonstrated that those with hydroxyl groups exhibited higher radical scavenging activity. While specific data on this compound is limited, its structural similarity suggests potential antioxidant capabilities .

2. Antimicrobial Properties

Carboxylic acids are known for their antimicrobial effects due to their ability to penetrate cell membranes and disrupt cellular functions. The mechanism often involves the acidification of the cytoplasm, leading to cell death.

- Mechanism : The carboxylic acid group can diffuse across bacterial membranes, lowering pH within the cell and affecting metabolic processes .

3. Anti-inflammatory Effects

Preliminary studies suggest that compounds similar to this compound may inhibit pro-inflammatory pathways. This could be linked to the modulation of nitric oxide production and cytokine release.

- Research Findings : In vitro studies have shown that certain cyclopentane derivatives can reduce nitric oxide levels in macrophage cultures, indicating potential anti-inflammatory properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with proteins or enzymes, influencing their activity.

- Structural Rigidity : The cyclopentane ring provides a stable structure that may enhance binding affinity to biological targets.

| Mechanism | Description |

|---|---|

| Hydrogen Bonding | Interaction with active sites on enzymes |

| Structural Rigidity | Enhances binding affinity and specificity |

| pH Modulation | Alters intracellular pH affecting metabolic processes |

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various carboxylic acids using DPPH radical scavenging assays. Although direct data for this compound was not available, related compounds showed IC50 values ranging from 0.5 to 17 µmol/L for significant scavenging activity .

Case Study 2: Antimicrobial Efficacy

In a comparative study on the antimicrobial properties of fatty acids, it was found that similar compounds effectively inhibited bacterial growth at concentrations between 0.5% and 5%. This suggests that this compound may possess comparable antimicrobial effects .

Q & A

Q. Basic: What are the optimal reaction conditions for synthesizing 2-Ethylcyclopentane-1-carboxylic acid enantioselectively?

Methodological Answer:

The enantioselective synthesis of (1R,2R)-2-Ethylcyclopentane-1-carboxylic acid can be achieved via copper-catalyzed conjugate addition of ethylmagnesium bromide (EtMgBr) to α,β-unsaturated carbonyl precursors. Key parameters include:

- Catalyst System : Chiral copper complexes (e.g., Cu(I)/N-heterocyclic carbene ligands) to induce stereocontrol.

- Temperature : Reactions are typically conducted at –30°C to minimize racemization.

- Workup : Acidic hydrolysis of intermediates followed by chiral HPLC purification (e.g., Chiralcel-ADH column, n-heptane/i-PrOH 95:5 eluent) to confirm enantiomeric excess (e.g., retention times: 30.3 min for major enantiomer, 34.7 min for minor) .

Q. Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the cyclopentane ring structure, ethyl substitution, and carboxylic acid proton (δ ~12 ppm).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to validate molecular weight (CHO; exact mass: 142.0994).

- Chiral HPLC : Employ Chiralcel-ADH columns with n-heptane/i-PrOH (95:5) at 0.5 mL/min to determine enantiopurity. Retention time discrepancies of 4.4 min between enantiomers confirm resolution .

Q. Advanced: How does stereochemistry influence the biological activity of this compound?

Methodological Answer:

The (1R,2R)-enantiomer shows distinct interactions with biological targets compared to its (1S,2S)-counterpart. For example:

- Enzyme Binding : Molecular docking studies reveal that the ethyl group’s spatial orientation in the (1R,2R)-form enhances hydrophobic interactions with enzyme active sites (e.g., cyclooxygenase analogs).

- Comparative Analysis : Compare inhibitory activity against structurally similar compounds like 3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid (), where hydroxyl substitution reduces lipophilicity and alters target affinity .

Q. Advanced: How can researchers resolve contradictions in reported yields for asymmetric syntheses of this compound?

Methodological Answer:

Discrepancies in yields (e.g., 70–90%) arise from variations in:

- Catalyst Loading : Optimize Cu(I) catalyst concentration (0.5–2 mol%) to balance cost and efficiency.

- Solvent Polarity : Non-polar solvents (e.g., toluene) improve stereoselectivity but may reduce solubility; DCM/THF mixtures offer a compromise.

- Temperature Gradients : Stepwise warming (–30°C to 0°C) post-reaction minimizes side reactions. Validate protocols using kinetic studies (e.g., in situ IR monitoring) .

Q. Basic: What structural features of this compound dictate its reactivity in organic synthesis?

Methodological Answer:

- Carboxylic Acid Group : Enables salt formation (e.g., sodium salts for aqueous solubility) or esterification (e.g., methyl esters for volatility).

- Ethyl Substituent : Introduces steric hindrance, directing regioselectivity in reactions (e.g., favoring β-keto acid formation over α-substitution).

- Cyclopentane Ring : Conformational rigidity enhances stability in protic solvents compared to linear analogs .

Q. Advanced: How do modifications to the ethyl group or cyclopentane ring affect enzyme inhibition profiles?

Methodological Answer:

- Ethyl Group Replacement : Substituting ethyl with bulkier groups (e.g., isopropyl) reduces binding to compact enzyme pockets (e.g., tested against serine hydrolases in ).

- Ring Expansion : Cyclohexane analogs exhibit reduced strain but lower metabolic stability in liver microsome assays.

- Functionalization : Adding hydroxyl groups (as in ’s 3-Ethyl-1-hydroxy derivative) increases hydrogen-bonding potential but decreases blood-brain barrier permeability .

Q. Advanced: What computational tools are effective for predicting the physicochemical properties of this compound?

Methodological Answer:

- LogP Prediction : Use Molinspiration or ACD/Labs to estimate partition coefficients (LogP ~1.5), critical for pharmacokinetic modeling.

- pKa Calculation : DFT-based methods (e.g., Gaussian) predict carboxylic acid pKa ≈ 4.2, aligning with experimental titration data.

- Conformational Analysis : Molecular dynamics simulations (e.g., AMBER) model ring puckering effects on solubility .

Q. Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (pH < 3 in aqueous solutions).

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., CO during decarboxylation).

- Waste Disposal : Neutralize with bicarbonate before aqueous disposal, adhering to EPA guidelines .

Propiedades

IUPAC Name |

2-ethylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-6-4-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKBOUQBQXABPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.